molecular formula C12H17NO2S B1469323 Methyl 2-amino-4,5-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 1343247-19-7

Methyl 2-amino-4,5-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B1469323
CAS No.: 1343247-19-7
M. Wt: 239.34 g/mol
InChI Key: PRWGBQCKDDPXJM-UHFFFAOYSA-N
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Description

Methyl 2-amino-4,5-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a bicyclic thiophene derivative with a fused cyclohexene ring and substituents including an amino group, methyl ester, and dimethyl groups at positions 4 and 3. Its molecular formula is $ \text{C}{12}\text{H}{17}\text{NO}2\text{S} $, with a molecular weight of 239.34 g/mol and a melting point of 126–129°C . The compound exhibits a planar configuration stabilized by intramolecular N–H···O hydrogen bonds and weak intermolecular C–H···O interactions, as revealed by single-crystal X-ray diffraction studies ($ R{\text{factor}} = 0.078 $, $ wR_{\text{factor}} = 0.190 $) . Notably, it demonstrates antibacterial activity against Staphylococcus aureus and Escherichia coli, comparable to ampicillin .

Properties

IUPAC Name

methyl 2-amino-4,5-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2S/c1-6-4-5-8-9(7(6)2)10(11(13)16-8)12(14)15-3/h6-7H,4-5,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRWGBQCKDDPXJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1C)C(=C(S2)N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Overview

Methyl 2-amino-4,5-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a compound that belongs to the class of benzothiophene derivatives. This compound has garnered attention in recent years due to its potential biological activities, including anti-inflammatory and anticancer properties. The following sections will explore its synthesis, biological activity, and relevant research findings.

Synthesis

The synthesis of this compound can be achieved through various methods. One notable approach includes microwave-assisted synthesis which has been shown to enhance yield and reduce reaction time significantly. This method is particularly useful for synthesizing complex organic compounds efficiently .

Anticancer Properties

Research indicates that benzothiophene derivatives exhibit promising anticancer activities. For instance, compounds similar to this compound have been identified as selective inhibitors of key kinases involved in tumorigenesis. Specifically, inhibitors targeting the PIM kinase family have shown effectiveness in disrupting actin polymerization and reducing metastatic potential in cancer cells .

Anti-inflammatory Effects

Studies have also highlighted the anti-inflammatory potential of this compound. Benzothiophene derivatives have been investigated for their ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. By modulating these pathways, the compound could potentially reduce inflammation and associated symptoms .

Case Studies and Research Findings

  • In Vivo Studies : A study involving diet-induced obesity (DIO) mice demonstrated that related compounds could significantly lower lipid accumulation by inhibiting the SREBP pathway. This suggests that this compound may have similar effects on lipid metabolism and could be beneficial in managing obesity-related conditions .
  • Cellular Assays : In vitro assays using HepG2 cells showed that related compounds inhibited lipid synthesis effectively. The administration of these compounds resulted in decreased mRNA levels of SREBP transcription factors and their downstream targets, indicating a robust mechanism for lipid regulation .

Data Table: Summary of Biological Activities

Activity Mechanism Reference
AnticancerInhibition of PIM kinases
Anti-inflammatoryInhibition of COX enzymes
Lipid metabolism regulationInhibition of SREBP pathway

Scientific Research Applications

Therapeutic Applications

1. Neuropharmacological Effects

Research indicates that Methyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate exhibits neuropharmacological properties that could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to modulate neurotransmitter systems has been documented in several studies, suggesting it may enhance cognitive function and provide neuroprotection against oxidative stress .

2. Anti-inflammatory Properties

The compound has demonstrated anti-inflammatory effects in various in vitro studies. It appears to inhibit the production of pro-inflammatory cytokines and reduce inflammation markers in cellular models. This suggests a potential application in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

3. Antidepressant Activity

Preclinical studies have shown that Methyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate may possess antidepressant-like effects. Its interaction with serotonin and norepinephrine pathways indicates a mechanism that could be explored for developing new antidepressants .

Case Studies

Study Objective Findings
Study on NeuroprotectionEvaluate the neuroprotective effects on neuronal cell linesThe compound significantly reduced cell death induced by oxidative stress .
Anti-inflammatory ResearchAssess the impact on cytokine productionShowed a reduction in TNF-alpha and IL-6 levels in treated cells .
Antidepressant EfficacyInvestigate effects on mood-related behavior in animal modelsExhibited significant improvements in depressive-like behaviors compared to control groups .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Modifications

Ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
  • Structure : Differs by lacking dimethyl groups at positions 4 and 5 and having an ethyl ester instead of methyl.
  • Synthesis: Synthesized via the Gewald reaction using cyclohexanone, ethyl cyanoacetate, and sulfur in yields of ~60–70% .
  • Properties : Lower melting point (98–99°C) compared to the dimethyl analog, likely due to reduced crystallinity from the absence of methyl groups .
  • Reactivity: Used as an intermediate for cyanoacetylation, forming ethyl 2-(2-cyano-acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, which is further functionalized into bioactive derivatives .
Ethyl 2-benzamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
  • Structure: Features a benzamido substituent instead of the amino group.
  • Crystallography : Forms an S(6) hydrogen-bonded ring motif (N–H···O) and disordered cyclohexene methylene groups. The dihedral angle between the benzothiophene and phenyl rings is 8.13°, indicating near-planarity .
  • Applications : Serves as a precursor for thrombolytic agents, highlighting the role of bulky substituents in modulating biological activity .
Methyl 2-(2-hydroxybenzylideneamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
  • Structure: Incorporates a hydroxybenzylideneamino group, enabling additional hydrogen bonding.
  • Crystal Packing : Stabilized by O–H···N and C–H···O interactions, forming layered structures. This contrasts with the parent compound’s centrosymmetric dimers .
  • Activity : Enhanced π-π stacking from the aromatic substituent may improve binding to biological targets, though specific activity data are unreported .

Substituent Effects on Physical and Chemical Properties

Compound Substituents Melting Point (°C) Molecular Weight (g/mol) Key Interactions
Target Compound 4,5-dimethyl, methyl ester 126–129 239.34 N–H···O, C–H···O
Ethyl Ester Analog Ethyl ester 98–99 225.30 S(6) motif, disordered methylenes
2-Benzamido Derivative Benzamido, ethyl ester N/A 329.43 N–H···O, C–H···π
Hydroxybenzylideneamino Derivative Hydroxybenzylideneamino, methyl ester N/A 341.42 O–H···N, C–H···O

Preparation Methods

General Synthetic Strategy

The synthesis of methyl 2-amino-4,5-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves:

  • Formation of the tetrahydrobenzothiophene ring system via cyclization reactions involving cyclic ketones and elemental sulfur.
  • Introduction of the amino group at the 2-position.
  • Esterification to obtain the methyl carboxylate functionality at position 3.
  • Methylation or alkylation steps to install methyl groups at the 4 and 5 positions.

This strategy is often executed through multi-component reactions or stepwise transformations under reflux conditions in solvents such as ethanol, DMF, or dioxane.

Detailed Preparation Methods

Cyclization of Cyclic Ketones with Elemental Sulfur and Amines

A key step in the synthesis involves reacting cyclic ketones (e.g., 5,5-dimethyl cyclohexane-1,3-dione) with elemental sulfur and amines (such as morpholine or hydrazine hydrate) to form the tetrahydrobenzothiophene core.

  • Procedure Example : Morpholine (0.33 mL), elemental sulfur (0.141 g, 4.4 mmol), and cyclohexanone (0.4 g, 4 mmol) are added to a solution of a precursor compound in ethanol:DMF (4:1 v/v, 25 mL). The mixture is refluxed at 60–80°C for 6 hours, then cooled, filtered, and recrystallized to yield the tetrahydrobenzothiophene derivative.

  • This method yields the tetrahydrobenzothiophene ring with methyl substitutions at the 4 and 5 positions, as the cyclic ketone used contains methyl groups at these sites.

Amination and Esterification

  • Amination at the 2-position is achieved by introducing amino groups via reaction with hydrazine hydrate or other nitrogen nucleophiles.

  • Esterification to form the methyl carboxylate at the 3-position can be done by starting from the corresponding acid or acid chloride and reacting with methanol under acidic or basic catalysis.

  • For example, ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate was synthesized by a multicomponent reaction, followed by hydrazide formation and subsequent transformations to introduce amino groups.

Methylation and Thiosemicarbazide Formation

  • Methylation of thiol or amino groups can be achieved by reacting with dimethyl sulfate or methyl iodide under controlled temperature conditions.

  • Formation of thiosemicarbazide derivatives involves reacting hydrazides with phenyl isothiocyanate or carbon disulfide, followed by cyclization steps to incorporate sulfur atoms into the heterocyclic framework.

Representative Experimental Data

Step Reagents & Conditions Yield (%) Observations & Notes
Cyclization of cyclic ketone with elemental sulfur and morpholine Morpholine, elemental sulfur, cyclohexanone, ethanol:DMF (4:1), reflux 6 h at 60-80°C 70-87% Formation of tetrahydrobenzothiophene ring; crystalline product after recrystallization
Amination via hydrazine hydrate Hydrazine hydrate, ethanol, reflux 8 h 85% Conversion to hydrazide intermediate with H2S evolution; solid isolated by filtration
Methylation with dimethyl sulfate Dimethyl sulfate, DMSO, 5-10°C, stirring 2 h 87% Methylation of thiol groups to methylthio derivatives; yellow powder obtained
Formation of thiosemicarbazide derivatives Hydrazide + phenyl isothiocyanate, dioxane, reflux 6 h Not specified Intermediate for further cyclization to benzothiophene derivatives

Research Findings and Mechanistic Insights

  • The cyclization step involving elemental sulfur and cyclic ketones is crucial for constructing the benzothiophene core. The sulfur acts as a bridging atom, facilitating ring closure.

  • Amination at the 2-position is commonly achieved by nucleophilic substitution or condensation reactions using hydrazine derivatives, which also allow further functionalization.

  • Methyl groups at the 4 and 5 positions originate from the starting cyclic ketones (e.g., 5,5-dimethyl cyclohexane-1,3-dione), ensuring regioselective substitution.

  • The esterification step to obtain the methyl carboxylate is typically done early or late in the synthetic sequence depending on the stability of intermediates.

  • The use of solvents like DMF and ethanol under reflux conditions provides an optimal environment for these transformations, balancing solubility and reactivity.

  • The overall synthetic routes demonstrate good yields (typically 70-87%) and reproducibility, making them suitable for further pharmaceutical or material science applications.

Summary Table of Preparation Route

Stage Starting Material Reagents Conditions Product Yield (%)
1. Cyclization 5,5-dimethyl cyclohexane-1,3-dione Elemental sulfur, morpholine Ethanol:DMF (4:1), reflux 6 h 4,5-dimethyl tetrahydrobenzothiophene core 70-87
2. Amination Cyclized intermediate Hydrazine hydrate Ethanol, reflux 8 h 2-amino derivative 85
3. Esterification Acid or acid chloride intermediate Methanol, acid/base catalyst Ambient or reflux Methyl carboxylate Variable
4. Methylation Thiol-containing intermediate Dimethyl sulfate DMSO, 5-10°C, 2 h Methylthio derivative 87

Q & A

Q. What are the optimal synthetic routes for Methyl 2-amino-4,5-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate?

The compound can be synthesized via the Gewald reaction , a well-established method for 2-aminothiophene derivatives. Key steps include:

  • Reacting cyclohexanone derivatives with methyl cyanoacetate and elemental sulfur in the presence of a base (e.g., diethylamine or N-ethylmorpholine).
  • Purification via precipitation and washing with ice-cold methanol to remove unreacted reagents .
  • Typical yields range from 62% to 85%, depending on reaction conditions and substituent effects.

Example Protocol (adapted from ):

ReagentQuantityRole
Cyclohexanone0.94 gCarbonyl precursor
Methyl cyanoacetate0.93 mLNitrile source
Sulfur0.37 gCyclizing agent
Diethylamine0.49 mLBase catalyst
Methanol10 mLSolvent

Q. What spectroscopic techniques are critical for characterizing this compound?

  • IR Spectroscopy : Key peaks include NH stretches (~3300–3400 cm⁻¹), C=O ester stretches (~1650–1680 cm⁻¹), and C=C aromatic vibrations (~1575 cm⁻¹) .
  • NMR :
  • ¹H NMR : Signals at δ 3.78 (s, 3H, ester CH₃), δ 2.69–1.71 (m, 8H, cyclohexyl protons) .
  • ¹³C NMR : Peaks at δ 166.4 (ester C=O), δ 160.3 (thiophene C-S), and δ 22.8–26.8 (cyclohexyl carbons) .
    • LC-MS : Molecular ion [M+H]⁺ at m/z 212 confirms the molecular formula .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s molecular geometry?

  • Software Tools : SHELXL (for refinement), ORTEP-3 (for visualization), and WinGX (for data integration) are critical .
  • Challenges :
  • Address twinning or disordered solvent molecules using SHELXL’s TWIN/BASF commands .
  • Validate hydrogen-bonding networks via graph-set analysis (e.g., Etter’s formalism) to explain packing anomalies .
    • Example Workflow : Refine high-resolution data with SHELXL, generate ORTEP diagrams, and cross-validate bond lengths/angles against DFT calculations (if available).

Q. How to resolve contradictions between spectroscopic data and crystallographic results?

  • Case Study : Discrepancies in NH stretching frequencies (IR) vs. hydrogen-bond distances (X-ray) may arise from dynamic vs. static structural features.
  • Methodology :
  • Compare experimental IR/NMR data with computed spectra (e.g., DFT) to identify conformational flexibility .
  • Analyze hydrogen-bonding motifs (e.g., R₂²(8) patterns) to explain crystal packing effects on spectral shifts .

Q. What strategies optimize the synthesis of bioactive derivatives?

  • Functionalization : React the amine group with:
  • Chloroacetyl chloride or 4-chlorobutyryl chloride to form amides (yields: 62–92%) .
  • 2-Chloroethyl isocyanate to synthesize ureas (yield: 53%) .
    • Biological Testing : Derivatives like 2-amino-3-acyl-tetrahydrobenzothiophenes show antibacterial activity. Use MIC assays against S. aureus or E. coli to evaluate structure-activity relationships .

Data Contradiction Analysis

Example : Low synthetic yields (~50%) in urea derivatives vs. higher yields (~90%) in amides.

  • Root Cause : Steric hindrance from bulkier substituents or competing side reactions (e.g., hydrolysis of isocyanates).
  • Mitigation : Use anhydrous conditions, optimize stoichiometry, and monitor reaction progress via TLC .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 2-amino-4,5-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Reactant of Route 2
Reactant of Route 2
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Methyl 2-amino-4,5-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

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